molecular formula C10H12O B12897812 2,4-Dimethyl-2,3-dihydro-1-benzofuran CAS No. 153782-72-0

2,4-Dimethyl-2,3-dihydro-1-benzofuran

Katalognummer: B12897812
CAS-Nummer: 153782-72-0
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: YOIIMWIPUXHZLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This particular compound is characterized by the presence of two methyl groups at the 2nd and 4th positions of the dihydrobenzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors. One common method is the Claisen rearrangement of allyl aryl ethers to form 2-allylphenols, followed by cyclization in the presence of strong acids . Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and one-pot synthesis techniques are common in industrial settings to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, some benzofuran derivatives inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Dimethyl-2,3-dihydrobenzofuran is unique due to the presence of both methyl groups and the dihydro structure, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

153782-72-0

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

2,4-dimethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H12O/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-5,8H,6H2,1-2H3

InChI-Schlüssel

YOIIMWIPUXHZLB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C=CC=C2O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.